molecular formula C12H16O3 B1617375 Methyl 4-(benzyloxy)butanoate CAS No. 31600-42-7

Methyl 4-(benzyloxy)butanoate

Cat. No. B1617375
CAS RN: 31600-42-7
M. Wt: 208.25 g/mol
InChI Key: HYPAAZHXIYWJBO-UHFFFAOYSA-N
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Description

“Methyl 4-(benzyloxy)butanoate” is a chemical compound with the CAS Number: 31600-42-7 . It has a molecular weight of 208.26 and its IUPAC name is methyl 4-(benzyloxy)butanoate .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(benzyloxy)butanoate” is represented by the linear formula: C12H16O3 . The InChI Code for this compound is 1S/C12H16O3/c1-14-12(13)8-5-9-15-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-(benzyloxy)butanoate” are not available, benzylic compounds are known to undergo various reactions. For example, they are susceptible to oxidative degradation, usually effected by hot acidic permanganate solutions .


Physical And Chemical Properties Analysis

“Methyl 4-(benzyloxy)butanoate” is a liquid at room temperature .

Scientific Research Applications

Synthetic Intermediates and Chemical Synthesis
Methyl 4-(benzyloxy)butanoate and its derivatives serve as pivotal intermediates in the synthesis of biologically active compounds, including ACE inhibitors. A notable synthesis approach involves the Friedel–Crafts acylation of substituted benzenes, which leads to the formation of various 4-arylbutanoates, demonstrating the compound's utility in creating diverse chemical structures (Zhang et al., 2009). Additionally, the compound is an intermediate in the synthesis of other complex molecules, such as methyl 7-hydroxyhept-5-ynoate, underlining its role in multi-step organic syntheses (Casy et al., 2003).

Pharmaceutical Synthesis
The compound is also instrumental in the practical synthesis of advanced pharmaceuticals. For instance, it has been used in developing orally active CCR5 antagonists, showcasing its relevance in synthesizing therapeutically significant molecules (Ikemoto et al., 2005).

Material Science and Nanotechnology
In the realm of material science and nanotechnology, derivatives of Methyl 4-(benzyloxy)butanoate have been employed for the optical gating of photosensitive synthetic ion channels. This application is crucial for the development of nanofluidic devices capable of light-induced controlled release, sensing, and information processing, marking the compound's significance in the advancement of nanotechnology (Ali et al., 2012).

Safety And Hazards

The safety information for “Methyl 4-(benzyloxy)butanoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and use personal protective equipment as required .

properties

IUPAC Name

methyl 4-phenylmethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-12(13)8-5-9-15-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPAAZHXIYWJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340162
Record name Methyl 4-(benzyloxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(benzyloxy)butanoate

CAS RN

31600-42-7
Record name Methyl 4-(benzyloxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(benzyloxy)butanoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-benzyloxybutyric acid (54.8 g, 0.282 mol) in methanol (1.4 L), was added sulfuric acid (concentrated, 1.4 mL) dropwise and it was stirred at room temperature under nitrogen overnight. The reaction mixture was concentrated on a rota-vapor, the residue was then partitioned between ethyl acetate (700 mL) and saturated sodium bicarbonate aqueous solution (200 mL). The organic phase was separated, washed with brine (2×100 mL), then dried over Na2SO4 and filtered. Evaporation of solvent gave the titled compound as an oil that was used in step B without further purification.
Quantity
54.8 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AF Tierno, JC Walters, A Vazquez-Lopez, X Xiao… - pdfs.semanticscholar.org
1H and 13C NMR spectra were recorded at 500 MHz and 125 MHz on a Bruker Advance 500, 500 MHz and 125 MHz on a Bruker Advance III HD, or 400 MHz and 100 MHz on a Bruker …
Number of citations: 0 pdfs.semanticscholar.org
HJ Han, SY Park, SE Jeon, JS Kwak, JH Lee, AK Jaladi… - Molecules, 2023 - mdpi.com
The reduction in esters, nitriles, and imines requires harsh conditions (highly reactive reagents, high temperatures, and pressures) or complex metal-ligand catalytic systems. Catalysts …
Number of citations: 6 0-www-mdpi-com.brum.beds.ac.uk
MC McLeod, ZE Wilson, MA Brimble - The Journal of Organic …, 2012 - ACS Publications
The full details of our enantioselective formal synthesis of the biologically active natural product berkelic acid are described. The insertion of the C-18 methyl group proved challenging, …
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk
I Haym - 2012 - researchspace.auckland.ac.nz
This thesis is concerned with the development of novel synthetic routes towards the highly substituted tetracyclic core of berkelic acid, a novel bioactive natural compound isolated from …
Number of citations: 0 researchspace.auckland.ac.nz
BA Barner - 1983 - search.proquest.com
In 1975, research laboratories of Sankyo Co., Ltd., Japan, reported isolation of a new family of antibiotics from a cultured strain of Streptomyces. The milbemycins, thirteen structurally …
G Cao - 2005 - search.proquest.com
A large number of aspidosperma alkaloids display interesting and important biological properties. For this reason, over the last three decades, different synthetic approaches have been …

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